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Introduction
Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the

aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central

role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-

piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule

inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug

discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and preclinical development of AT7519, presenting key data,

experimental protocols, and pathway visualizations to support further research and

development.

Quantitative Data Summary
The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo

studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
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Kinase Target IC₅₀ (nmol/L) Assay Type

CDK1/Cyclin B 210 Radiometric

CDK2/Cyclin A 47 Radiometric

CDK4/Cyclin D1 100 ELISA

CDK5/p35 13 DELFIA

CDK6/Cyclin D3 170 ELISA

CDK9/Cyclin T1 <10 Not Specified

GSK-3β 89 Radiometric

Data sourced from references[3][5].

Table 2: In Vitro Antiproliferative Activity of AT7519 (72h
exposure)

Cell Line Cancer Type IC₅₀ (nmol/L)

HCT116 Colon Carcinoma 110

HT29 Colon Carcinoma 170

SW620 Colon Carcinoma 940

A549 Lung Carcinoma 200

MCF-7 Breast Carcinoma 40

U251 Glioblastoma 246

U87MG Glioblastoma 222

MM.1S Multiple Myeloma 500

U266 Multiple Myeloma 500

Data sourced from references[2][3][5][6].
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Table 3: In Vivo Efficacy of AT7519 in Xenograft Models
Cancer Model Dosing Schedule Key Outcomes

HCT116 Colon Cancer

(advanced-stage)

9.1 mg/kg, twice daily for 9

days

Tumor regression observed;

complete regression in 6 of 8

mice.[3]

HT29 Colon Cancer (early-

stage)

7.5 mg/kg, twice daily for 9

days

Tumor growth inhibition (T/C

value of 12%); complete

regression in 2 of 12 mice.[3]

Multiple Myeloma (human

xenograft)

15 mg/kg, once daily (5

days/week for 2 weeks)

Significant tumor growth

inhibition and prolonged

median overall survival (40 vs

27.5 days).[1]

MYCN-amplified

Neuroblastoma (AMC711T)

5, 10, or 15 mg/kg, once daily

(5 days on, 2 days off for 3

weeks)

Dose-dependent tumor growth

inhibition.[7][8][9]

Th-MYCN Transgenic

Neuroblastoma
Not Specified

Improved survival and

significant tumor regression

(86% average reduction at day

7).[7][8][9]

Core Mechanism of Action
AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle

progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition

of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest,

inhibition of transcription, and induction of apoptosis.[1][2][3]

Cell Cycle Arrest
By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required

for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein

phosphatase 1α (PP1α), and nucleophosmin (NPM).[3][7][8] The resulting hypo-

phosphorylation of these substrates leads to cell cycle arrest at the G0/G1 and G2/M phases,

effectively halting cellular proliferation.[1][3][6][10]
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Transcriptional Inhibition
AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation

factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of

RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][11] AT7519

treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is

particularly detrimental to cancer cells, which rely on the high-level expression of short-lived

anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]

Induction of Apoptosis and Other Cell Death Pathways
The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive

cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation

and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been

shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E

(GSDME).[6]

GSK-3β Pathway Modulation
In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).

[3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation)

of GSK-3β at the Serine 9 residue, a mechanism shown to be independent of RNA Pol II

inhibition but contributory to the induction of apoptosis.[1]

Visualizations: Pathways and Workflows
// Connections AT7519 -> CDK1_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519

-> CDK9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B

[label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];

CDK1_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 ->

RNA_Pol_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA_Pol_II -> Mcl1

[label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates",

color="#5F6368", style=dashed];

pRb -> Arrest [label="Leads to", color="#202124"]; RNA_Pol_II -> Transcription [label="Leads

to", color="#202124"]; Mcl1 -> Apoptosis [label="Prevents", color="#5F6368", style=dashed,
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arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -

> Apoptosis [label="Induces", color="#202124"]; } end_dot Caption: Molecular mechanism of

AT7519, showing inhibition of CDKs and GSK-3β.

// Workflow Connections synthesis -> kinase_assay [label="Candidate Compound"];

moa_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical_rationale

[label="Demonstrated Efficacy & Tolerability"]; pd_biomarkers -> clinical_rationale; pk_studies -

> clinical_rationale; } end_dot Caption: Preclinical workflow for the evaluation of AT7519.

Detailed Experimental Protocols
The following sections describe the general methodologies for key experiments used in the

characterization of AT7519.

In Vitro Kinase Assays
To determine the inhibitory activity of AT7519 against specific kinases, several assay formats

were used.[5]

Protocol Outline (Radiometric Filter Binding - for CDK1, CDK2, GSK-3β):

Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g.,

histone H1 for CDKs), and radiolabeled ATP ([γ-³³P]ATP) in an appropriate buffer.

Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.

Incubate the mixture to allow the kinase reaction to proceed.

Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which

binds the phosphorylated substrate.

Wash the filter to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity retained on the filter using a scintillation counter.

Calculate the percent inhibition relative to the control and determine the IC₅₀ value by

nonlinear regression.
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Assay Formats for Other Kinases:

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This

immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.

ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDK6: This format typically

involves an antibody that specifically recognizes the phosphorylated product, which is then

detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

Cell Proliferation and Viability Assays
These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.

Protocol Outline (CCK-8/MTS Assay):

Seed human tumor cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).

[6]

Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.

Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce

the salt to a colored formazan product.

Measure the absorbance of the formazan product using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC₅₀.

Protocol Outline (EdU-DNA Synthesis Assay):

Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.[6]

Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture

medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.

Fix and permeabilize the cells.
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Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that

specifically binds to the alkyne group on the incorporated EdU.[6]

Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.

Visualize and quantify the percentage of EdU-positive (proliferating) cells using

fluorescence microscopy.[6]

Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle

following treatment.

Protocol Outline (Propidium Iodide Staining):

Treat cells with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24

hours).[1]

Harvest the cells by trypsinization and wash with PBS.

Fix the cells in cold 70% ethanol to permeabilize the membranes.

Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye

(e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly

proportional to the DNA content.

Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of

the cell cycle. An accumulation of cells in G0/G1 and G2/M phases indicates cell cycle

arrest.[1][10]

Western Blot Analysis for Pharmacodynamic Markers
This technique is used to measure the levels and phosphorylation status of proteins in the

AT7519 signaling pathway.

Protocol Outline:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9829897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9829897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.researchgate.net/figure/AT7519-treatment-causes-a-G0-G1-and-G2-M-cell-cycle-arrest-Treatment-of-an-asynchronous_fig2_23953924
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve

protein phosphorylation.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or

nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for target proteins, such as

phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol II (Ser2), total CDK1, Mcl-1,

or cleaved PARP.[1][3]

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

In Vivo Xenograft Efficacy Studies
Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.

Protocol Outline (Subcutaneous Xenograft Model):

Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the

flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control (vehicle) groups.

Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or

intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5

days/week).[1][7][8]
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Monitor tumor volume using caliper measurements and mouse body weight (as a measure

of toxicity) regularly.

At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor

regression, or overall survival.[1][3]

Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for

caspase-3 or Western blot for p-Rb).[1][7][8]

Conclusion
AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism

of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading

to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating

significant efficacy across a range of in vitro and in vivo cancer models, provided a strong

rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key

technical information on AT7519, serving as a valuable resource for scientists and researchers

in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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